molecular formula C22H22N4O3 B2354256 2-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzamide CAS No. 946322-68-5

2-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzamide

Cat. No. B2354256
CAS RN: 946322-68-5
M. Wt: 390.443
InChI Key: XNNFVSJWZRIHCU-UHFFFAOYSA-N
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Description

2-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzamide, also known as OTS964, is a small molecule inhibitor of TOPK (T-LAK cell-originated protein kinase). TOPK is an enzyme that plays a crucial role in cell proliferation, apoptosis, and cancer progression. OTS964 has gained significant attention in the scientific community due to its potential as an anti-cancer agent.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Pyrazolo[3, 4]pyrimidine Derivatives : A study reported the formation of β-enaminonitrile of 1-(6-p-tolyl-pyridazin-3-yl)-pyrazole derivative, which is a precursor for the preparation of various pyrazoles and pyrimidines, indicating potential for diverse derivative formation (Shamroukh, Rashad, & Sayed, 2005).

  • Preparation of Heterocyclic o-Aminonitriles : Another study focused on the formation of novel pyrazole-o-aminonitriles and their use as precursors for pyrazolo[3,4-d]pyrimidines and triazolo[5,1-f]pyrimidines, underscoring the chemical versatility of these compounds (Al-Afaleq & Abubshait, 2001).

Biological Evaluation and Activities

  • Cardiotonic Activities : A study on 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives revealed clear cardiotonic effects for certain compounds, suggesting their potential use in heart-related therapies (Wang et al., 2008).

  • Anti-tubercular Agents : Research into substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives showed significant activity against Mycobacterium tuberculosis, indicating their potential as anti-tubercular agents (Srinivasarao et al., 2020).

  • Analgesic and Anti-Inflammatory Activity : A study on new series of pyridazinones exhibited potent analgesic and anti-inflammatory activities, highlighting their potential in pain and inflammation management (Doğruer & Şahin, 2003).

  • Corrosion Inhibition : Pyridazine derivatives were found to inhibit the corrosion of mild steel in acidic conditions, suggesting their utility in industrial applications (Mashuga, Olasunkanmi, & Ebenso, 2017).

properties

IUPAC Name

2-[4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-15-8-10-16(11-9-15)18-12-13-21(28)26(25-18)14-4-7-20(27)24-19-6-3-2-5-17(19)22(23)29/h2-3,5-6,8-13H,4,7,14H2,1H3,(H2,23,29)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNFVSJWZRIHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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